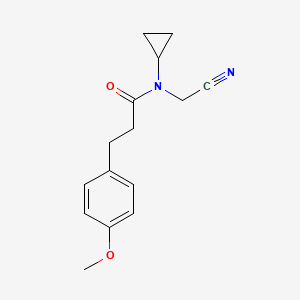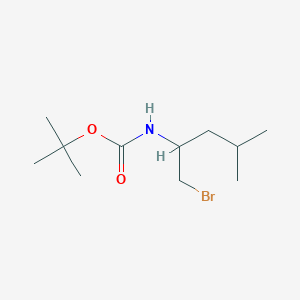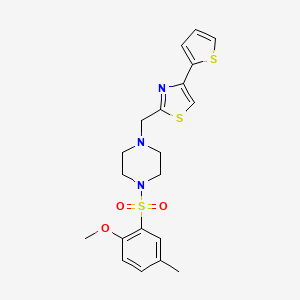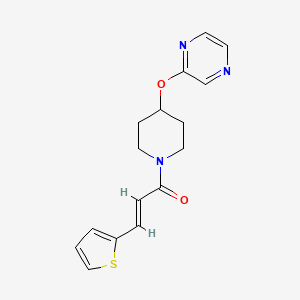
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. This compound has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders.
Mechanism of Action
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and seizures.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and seizures. It also increases the levels of dopamine in the brain, which is associated with reward and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide in lab experiments is its specificity towards GABA aminotransferase inhibition. This allows for a more targeted approach in studying the effects of GABA on neurological disorders. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide research. One direction is to study its potential therapeutic applications in treating addiction and anxiety disorders. Another direction is to investigate its effects on other neurotransmitters in the brain, such as glutamate and serotonin. Additionally, further research is needed to optimize its pharmacokinetic properties to improve its efficacy in treating neurological disorders.
In conclusion, N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders. Its specificity towards GABA aminotransferase inhibition allows for a more targeted approach in studying the effects of GABA on neurological disorders. However, further research is needed to optimize its pharmacokinetic properties and investigate its effects on other neurotransmitters in the brain.
Synthesis Methods
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide involves the reaction of 3-(4-methoxyphenyl)propanoic acid with cyclopropylamine to form the corresponding amide. The amide is then treated with cyanomethyl lithium to give the final product, N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting the breakdown of GABA, N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide increases its availability in the brain, leading to a decrease in neuronal excitability and seizures.
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-14-7-2-12(3-8-14)4-9-15(18)17(11-10-16)13-5-6-13/h2-3,7-8,13H,4-6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURUJVWJBUJQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2869009.png)
![5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2869010.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2869013.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2869014.png)



![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)

![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)


![1-heptyl-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2869029.png)